3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide
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Overview
Description
3,4-Dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C15H12Cl2FNO2 and a molecular weight of 328.17 g/mol It is a benzamide derivative, characterized by the presence of dichloro and fluorophenoxy groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2-fluorophenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-Dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both dichloro and fluorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12Cl2FNO2 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c16-11-6-5-10(9-12(11)17)15(20)19-7-8-21-14-4-2-1-3-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
InChI Key |
VIWIXTZIIVDPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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